molecular formula C12H27N3 B2479474 N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine CAS No. 416862-42-5

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine

Cat. No. B2479474
M. Wt: 213.369
InChI Key: GCBYFXPUGDYLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine” is a chemical compound used in scientific research. It exhibits high perplexity due to its intricate molecular structure. The molecular formula of this compound is C13H29N3 and it has a molecular weight of 227.4 .

Scientific Research Applications

Ethylene Oligomerization

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine, as a part of nickel(II) complexes, shows significant potential in ethylene oligomerization. The compound, when used in this context, helps in forming active catalysts that produce ethylene dimers, trimers, and tetramers. This application is critical for industrial processes involving the production of various ethylene-based polymers (Nyamato et al., 2016).

Corrosion Inhibition

This compound is also used in the synthesis of cadmium(II) Schiff base complexes, which have shown effective corrosion inhibition properties on mild steel. These complexes are particularly effective in environments treated with hydrochloric acid, highlighting their utility in protecting metal surfaces against corrosion (Das et al., 2017).

Magnetic Properties in Nickel(II) Complexes

Research on mono- and di-nuclear nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, which include N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine, has revealed interesting magnetic properties. These properties are significant for understanding the interaction dynamics in molecular magnetic materials (Bhowmik et al., 2010).

Polymerization Processes

The compound is used in the polymerization of styrene and methyl methacrylate, serving as a ligand in copper complexes. These complexes have been shown to efficiently control the polymerization process, indicating its application in the production of polymers with specific properties (Hsiao et al., 2014).

Catalytic Activity in Palladium(II) Complexes

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine is a part of palladium(II) complexes that exhibit selective catalytic activity for ethylene dimerization. These complexes are vital for the efficient and selective production of specific ethylene-based compounds (Nyamato et al., 2015).

properties

IUPAC Name

N',N'-diethyl-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-4-15(5-2)11-8-13-12-6-9-14(3)10-7-12/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBYFXPUGDYLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine

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